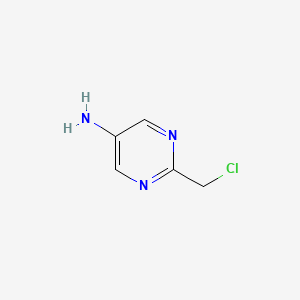
2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one: is a chemical compound with the following structure:
C9H9FN4O
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-amino-6-fluorobenzonitrile with an appropriate reagent to introduce the pyrimidinone ring. The specific synthetic route may vary, but it typically includes cyclization and functional group transformations.
Reaction Conditions: The cyclization step often employs strong bases or Lewis acids to facilitate the formation of the pyrimidinone ring. Reaction conditions may include elevated temperatures and inert atmospheres.
Industrial Production Methods: While industrial-scale production methods are proprietary, laboratories and research facilities synthesize this compound using established synthetic routes.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.
Substitution: Substitution reactions at the benzyl or amino groups are possible.
N-Bromosuccinimide (NBS): Used for bromination reactions.
Strong Bases (e.g., sodium hydroxide): Facilitate cyclization.
Lewis Acids (e.g., aluminum chloride): Promote cyclization reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological targets.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
and 2-{[2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol. The uniqueness of 2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern and pyrimidinone ring.
Remember that safety precautions should be followed when handling this compound, as it is flammable, corrosive to metals, and causes skin and eye damage
Propiedades
Fórmula molecular |
C12H12FN3O |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12FN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |
Clave InChI |
CCBBKGCEMPLFAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12977127.png)



![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)





![3-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12977187.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)

